alpha-Hexylcinnamaldehyde
Overview
Description
alpha-Hexylcinnamaldehyde: is a member of the class of cinnamaldehydes carrying a hexyl substituent at the alpha-position. It is a pale yellow liquid with a jasmine-like aroma, often used in the fragrance industry for its long-lasting scent . The compound has the molecular formula C15H20O and is known for its stability and pleasant odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: : alpha-Hexylcinnamaldehyde can be synthesized by the condensation of benzaldehyde with n-octanal in the presence of a base . The reaction typically occurs at normal pressure and involves a catalyst to facilitate the process . The product is then purified through flash recovery of n-octanal, resulting in a high-purity compound .
Industrial Production Methods: : Industrially, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for energy conservation and reduced solvent recovery . The process ensures a high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: : alpha-Hexylcinnamaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to various derivatives.
Major Products: : The major products formed from these reactions include hexylcinnamic acid, hexylcinnamyl alcohol, and various substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, alpha-Hexylcinnamaldehyde is used as a reagent in organic synthesis and as a standard for analytical methods .
Biology: : It is employed in biological studies to investigate its effects on cellular processes and gene expression .
Industry: : The compound is widely used in the fragrance industry for its pleasant and long-lasting aroma. It is also used in the formulation of personal care products and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism by which alpha-Hexylcinnamaldehyde exerts its effects involves its interaction with cellular membranes and proteins . It can modulate gene expression and affect various signaling pathways . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds: : alpha-Hexylcinnamaldehyde is similar to other cinnamaldehyde derivatives such as alpha-Amylcinnamaldehyde and beta-Hexylcinnamaldehyde .
Uniqueness: : What sets this compound apart is its unique hexyl substituent, which imparts a distinct jasmine-like aroma and enhances its stability . This makes it particularly valuable in the fragrance industry compared to other cinnamaldehyde derivatives .
Properties
IUPAC Name |
(2E)-2-benzylideneoctanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHFMWKWLOQMM-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020801 | |
Record name | (2E)-2-(Phenylmethylidene)octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |
Record name | Octanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.961 | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
165184-98-5, 101-86-0 | |
Record name | (2E)-2-(Phenylmethylene)octanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165184-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Hexylcinnamaldehyde, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165184985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl cinnamic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799 | |
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Record name | Hexyl cinnamic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46150 | |
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Record name | Octanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-2-(Phenylmethylidene)octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-2-benzylideneoctanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-hexylcinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9947QRR9O | |
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Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
4 °C | |
Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexyl cinnamic aldehyde?
A1: Hexyl cinnamic aldehyde has the molecular formula C15H20O and a molecular weight of 216.32 g/mol.
Q2: Are there any spectroscopic data available for hexyl cinnamic aldehyde?
A2: While specific spectroscopic data wasn't detailed in the provided research, common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Fourier-transform infrared spectroscopy (FT-IR) [] have been employed to identify and characterize HCA in various samples.
Q3: How does hexyl cinnamic aldehyde interact with biological systems, and what are the downstream effects?
A3: Research primarily focuses on HCA's potential as a skin sensitizer. It is known to activate the immune system, causing allergic contact dermatitis in susceptible individuals [, , , , ]. The mechanism involves HCA penetrating the stratum corneum and forming covalent adducts, triggering an immune response [].
Q4: Does hexyl cinnamic aldehyde demonstrate any notable catalytic properties?
A4: No research in the provided documents indicates catalytic properties of HCA.
Q5: What is known about the Structure-Activity Relationship (SAR) of hexyl cinnamic aldehyde?
A5: While specific SAR studies on HCA weren't included in the provided research, it's known that structural modifications, particularly in the aldehyde group, influence its sensitizing potential [, ]. For instance, changes in the alkyl chain length or substitutions on the aromatic ring can alter its allergenic potency.
Q6: What is the safety profile of hexyl cinnamic aldehyde?
A6: HCA is recognized as a skin sensitizer with varying potency [, , , , ]. Studies have shown that repeated exposure to HCA can induce allergic contact dermatitis in humans [, , ].
Q7: What are the regulatory guidelines surrounding the use of hexyl cinnamic aldehyde in consumer products?
A7: The European Union requires labeling of products containing HCA due to its sensitization potential []. It is crucial to comply with Safety, Health and Environmental (SHE) regulations to ensure responsible HCA usage and minimize potential risks [].
Q8: Are there any known long-term effects associated with hexyl cinnamic aldehyde exposure?
A8: While long-term effects haven't been extensively studied, repeated exposure to HCA is known to induce sensitization and potentially worsen existing skin conditions in susceptible individuals [].
Q9: What analytical methods are used to detect and quantify hexyl cinnamic aldehyde?
A9: Common methods for HCA analysis include Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and potentially High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation, identification, and quantification of HCA in complex mixtures.
Q10: Have these analytical methods been validated, and what are the key parameters?
A10: While specific validation details weren't provided, analytical methods for HCA, like GC-MS, typically undergo validation procedures to ensure accuracy, precision, and specificity []. This is crucial for reliable quantification and identification of HCA in various samples.
Q11: Are there any strategies for mitigating the potential negative environmental impacts of hexyl cinnamic aldehyde?
A11: While specific mitigation strategies for HCA weren't discussed, responsible waste management and exploring biodegradable alternatives are crucial for reducing the environmental footprint of fragrance ingredients [].
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